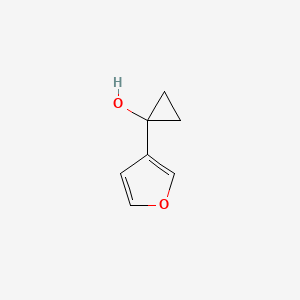

1-Furan-3-yl-cyclopropanol

Description

Significance of Cyclopropanol (B106826) Scaffolds in Modern Organic Synthesis

Cyclopropanol scaffolds are highly valued and versatile three-carbon synthons in contemporary organic synthesis. wikipedia.org Their significance stems from the considerable ring strain inherent in the three-membered ring, which drives a variety of unique chemical transformations. rsc.org Although their high strain suggests instability, cyclopropanols are often bench-stable and can be stored for extended periods. rsc.org This combination of stability and latent reactivity makes them powerful intermediates. wikipedia.org

The utility of cyclopropanols is primarily demonstrated through their ring-opening reactions, which can be initiated under various conditions to produce a range of functionalized products. arkat-usa.org These transformations allow for the construction of β-haloketones, β-hydroxyketones, and α,β-epoxyketones, among other structures. arkat-usa.org Furthermore, cyclopropanols are key components in the synthesis of complex molecules and are found in the core structure of bioactive compounds and approved drugs. acs.org

The synthesis of cyclopropanols is well-established, with several reliable methods available to chemists. The Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, is a prominent method for preparing 1-substituted cyclopropanols. organic-chemistry.orgorganic-chemistry.org Other synthetic routes include the Simmons-Smith cyclopropanation of enol ethers and various methods involving carbene transfer reactions. wikipedia.orgacs.org This accessibility has further cemented the role of cyclopropanols as indispensable building blocks in the synthetic chemist's toolkit. organic-chemistry.org

Foundational Role of Furan (B31954) Moieties in Chemical Transformations

Furan is an aromatic, five-membered heterocycle containing an oxygen atom that serves as a versatile C4 building block in organic synthesis. dntb.gov.ua Furan and its derivatives, such as furfural, are often derived from renewable biomass resources, making them important platform molecules in the pursuit of sustainable chemistry. rsc.org The furan ring possesses a unique blend of aromatic character and diene-like reactivity, allowing it to participate in a wide array of chemical transformations.

One of the most significant reactions of furans is their participation as the 4π component in Diels-Alder cycloadditions, providing a pathway to complex, oxygenated six-membered rings. d-nb.info Furthermore, furans can undergo oxidative ring-opening to yield 1,4-dicarbonyl compounds, a transformation central to the influential Achmatowicz reaction. dntb.gov.ua The furan ring is also susceptible to electrophilic substitution and can be functionalized to create a diverse library of substituted heterocycles. nih.gov

Structural Characteristics and Synthetic Potential of 1-Furan-3-yl-cyclopropanol and its Derivatives

The structural and chemical properties of this compound are defined by the interplay between its two core components. The molecule's identity is confirmed by its entry in chemical databases, as detailed in the table below.

| Identifier | Value |

|---|---|

| CAS Number | 888505-24-6 |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| SMILES | OC1(CC1)c1ccoc1 |

Synthetic Potential

The most direct and established method for synthesizing this compound is likely the Kulinkovich reaction . wikipedia.orgorganic-chemistry.org This reaction would involve treating a suitable ester of furan-3-carboxylic acid with a Grignard reagent, such as ethylmagnesium bromide, catalyzed by a titanium(IV) alkoxide like titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The generally accepted mechanism proceeds through an in-situ generated titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product after hydrolysis. organic-chemistry.org

The synthetic utility of this compound lies in its potential for subsequent transformations. The strained cyclopropanol ring can undergo selective C-C bond cleavage. rsc.org However, the presence of the furan ring can influence this reactivity. For instance, in a study on copper-catalyzed hydroxycyclopropanol ring-opening cyclizations to form tetrahydrofurans, it was noted that heteroaryl groups like furan were not tolerated under the specific reaction conditions, suggesting that the furan moiety can interact with catalytic systems in complex ways. rsc.org

The existence and synthesis of derivatives such as 1-(Furan-3-yl)cyclopropane-1-carbonitrile and 1-(Furan-3-yl)cyclopropane-1-carboxylic acid highlight the interest in the 1-furan-3-yl-cyclopropyl scaffold as a building block. evitachem.combldpharm.com These derivatives suggest that the hydroxyl group of this compound could be a handle for further functionalization or that the core scaffold can be built with other functional groups in place. Furan-substituted vinyl cyclopropanes have been shown to undergo thermal Cope rearrangements to generate fused tricyclic systems, indicating a potential reaction pathway for derivatives of this compound if a vinyl group were introduced onto the cyclopropane (B1198618) ring. rsc.org This positions the title compound as a promising starting point for accessing novel and complex furan-containing molecules.

Properties

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(furan-3-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C7H8O2/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 |

InChI Key |

XJTKEHLYWMCNAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=COC=C2)O |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 1 Furan 3 Yl Cyclopropanol Systems

Cyclopropanol (B106826) Ring-Opening Transformations

The high ring strain of the cyclopropane (B1198618) core in 1-furan-3-yl-cyclopropanol predisposes it to ring-opening reactions. nih.gov These transformations typically proceed via cleavage of a carbon-carbon bond within the three-membered ring, leading to the formation of linear keto-compounds or serving as a three-carbon synthon in more complex constructions. chemrxiv.org The specific pathway and resulting products are highly dependent on the reaction conditions, including the presence of acids, bases, or transition metal catalysts.

Homoenolate Equivalency and Carbon-Carbon Bond Cleavage Modalities

Cyclopropanols are widely regarded as homoenolate equivalents, a class of umpolung synthons that exhibit a charge affinity pattern equivalent to that of enolate anions. nih.govuwindsor.ca The ring-opening of a 1-substituted cyclopropanol, such as this compound, generates a nucleophilic β-carbonyl species. This process typically involves the cleavage of one of the C-C bonds adjacent to the hydroxyl-bearing carbon (C1). nih.gov The regioselectivity of this cleavage—whether the C1-C2 or C1-C3 bond breaks—is a critical factor that dictates the structure of the resulting intermediates and final products. For aryl-substituted cyclopropanols, formation of a metallo-homoenolate generally favors cleavage of the less substituted C1-C2 bond. nih.gov

C1-C3 Bond Scission Pathways

Cleavage of the C1-C3 bond in this compound is less common under typical homoenolate-forming conditions but can be induced under specific circumstances, such as radical-promoted ring openings. nih.gov In these pathways, the regioselectivity is governed by the formation of the most stable radical intermediate. For aryl-substituted cyclopropanols, radical-promoted ring-opening tends to cleave the more substituted Walsh bond (the C1-C3 bond in this context if we consider the furan (B31954) as a substituent on C1) to generate a more stable, substituted β-alkyl radical. nih.gov For instance, copper-catalyzed cross-coupling reactions with alkyl halides have been shown to proceed via a radical cyclopropane ring cleavage, where the more substituted C-C bond is selectively broken. nih.gov This pathway leads to functionalization at the more substituted carbon atom.

C2-C3 Bond Scission Pathways

The cleavage of the C2-C3 bond (distal to the hydroxyl group) is not a typical pathway for cyclopropanol ring-opening, which is dominated by the scission of bonds adjacent to the C1 carbon. However, transition metals can catalyze the direct oxidative addition into the distal C-C bond of a cyclopropane ring. For instance, palladium(0) catalysts have been shown to induce the oxidative addition of the distal carbon-carbon single bond of certain cyclopropane derivatives, leading to unique cycloisomerization products. nih.gov While not directly documented for this compound itself, this mechanistic pathway represents a potential, albeit less conventional, mode of reactivity. More commonly, ring-opening is initiated at the C1 carbon, with cleavage occurring at either the C1-C2 or C1-C3 bond.

Transition Metal-Catalyzed Ring Opening Reactions

Transition metals are powerful catalysts for activating the strained C-C bonds of cyclopropanols. wikipedia.org Catalysts based on copper and palladium are particularly effective, enabling a diverse range of transformations through mechanisms that often involve the formation of metal homoenolates or metallacyclobutane intermediates. nih.govchemrxiv.org

Copper-Catalyzed Processes

Copper catalysts are widely used to promote the ring-opening of cyclopropanols and subsequent coupling reactions. nih.gov These reactions often proceed through the formation of copper(I) homoenolates. nih.gov For example, a catalytic system can generate a copper(I) homoenolate from a 1-substituted cyclopropanol through ring-opening, which then acts as a potent nucleophile in asymmetric allylic substitution reactions with allyl phosphates, achieving high yields and enantioselectivity. nih.gov Research has shown that even 1-furan-2-yl-substituted cyclopropanols participate effectively in these transformations. nih.gov Mechanistic studies suggest that these reactions often proceed via a two-electron process, avoiding a radical-based mechanism. nih.gov

Another key copper-catalyzed reaction involves the cross-coupling of cyclopropanols with various electrophiles. In reactions with (fluoro)alkyl halides, a copper(I) catalyst can initiate a single electron transfer (SET) process, leading to a radical cyclopropane ring cleavage. nih.gov This process selectively breaks the more substituted C-C bond to form a more stable β-alkyl radical, which then couples with the electrophile. nih.gov

| Cyclopropanol Substrate | Coupling Partner | Catalyst System | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| 1-Arylcyclopropanol | Allyl Phosphate | Cu(I) Complex | δ,ε-Unsaturated Ketone | Formation of Cu(I) Homoenolate | nih.gov |

| 1-Arylcyclopropanol | Difluoroalkyl Bromide | CuI | β-Difluoroalkyl Ketone | Radical Ring Opening via SET | nih.gov |

| 1-Furan-2-yl-cyclopropanol | Allyl Phosphate | Cu(I) Complex | δ,ε-Unsaturated Ketone | Homoenolate Formation | nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysts offer a distinct set of pathways for the ring-opening of cyclopropanols, often involving C-C bond activation through oxidative addition or β-carbon elimination. chemrxiv.org One common mechanism begins with the oxidative addition of the cyclopropanol's O-H bond to a Pd(0) complex. chemrxiv.orgnih.govrsc.org This is followed by coordination with an unsaturated partner (like a 1,3-diyne) and subsequent β-carbon elimination, which opens the cyclopropane ring to form a palladium homoenolate intermediate. nih.govrsc.org Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. rsc.orgchemrxiv.org This strategy has been successfully used for the highly stereoselective alkenylation of cyclopropanols. rsc.org

The regioselectivity of the C-C bond cleavage in palladium-catalyzed reactions can be controlled by the catalyst and reaction conditions. nih.gov For some substrates, direct oxidative addition of a C-C bond of the cyclopropane to the palladium center is the key step, forming a metallacyclobutane intermediate. wikipedia.org This pathway is distinct from the β-carbon elimination route and can lead to different product classes. chemrxiv.org Although palladium-catalyzed cross-couplings of cyclopropanols can be limited by competing β-hydride elimination, the use of appropriate ligands and conditions can suppress this side reaction. nih.gov

| Proposed Pathway | Initial Step | Key Intermediate | Ring-Opening Step | Final Step | Reference |

|---|---|---|---|---|---|

| Cross-Coupling with 1,3-Diyne | Oxidative addition of O-H bond to Pd(0) | Palladium Hydride Alkoxide | β-Carbon Elimination | Reductive Elimination | chemrxiv.orgnih.govrsc.org |

| Cycloisomerization | Oxidative addition of distal C-C bond to Pd(0) | Palladacyclobutane | (Integrated with initial step) | Rearrangement/Reductive Elimination | nih.gov |

Zinc-Mediated Ring Opening Reactions

Zinc reagents play a significant role in promoting the ring-opening of cyclopropanols, leading to the formation of valuable zinc homoenolates. These intermediates can then be trapped by various electrophiles. The regioselectivity of the ring scission is a key aspect of these transformations.

In the context of 1-substituted cyclopropanols, treatment with organozinc reagents such as diethylzinc (B1219324) (Et₂Zn) can initiate ring opening. arkat-usa.org The process is believed to proceed through the formation of a zinc alkoxide, which subsequently undergoes ring cleavage to generate a zinc homoenolate. arkat-usa.org This intermediate is in equilibrium with the cyclopropoxide form. arkat-usa.orgacs.org The use of different organozinc reagents can influence the outcome of the reaction. For instance, EtZnI has been shown to be effective in promoting the clean ring opening of cyclopropanols to yield α-methyl substituted ketones. arkat-usa.org Dihalocarbenoids like CH₂(ZnI)₂ also facilitate this transformation. arkat-usa.org

The electrophilic nature of the ketone can influence the stability and reactivity of the resulting zinc ketone homoenolate. arkat-usa.org Mechanistic studies suggest that these reactions can be driven to favor the ring-opened product, despite the propensity of metal homoenolates to cyclize. arkat-usa.org The choice of solvent and temperature are critical parameters in controlling the reaction pathway. For example, while refluxing in THF with EtZnI leads to a high yield of the ring-opened product, methylene (B1212753) chloride proves to be an unsuitable solvent due to the limited solubility of the reagent. arkat-usa.org

A zinc-catalyzed β-allylation of cyclopropanols with Morita-Baylis-Hillman (MBH) carbonates has been developed, which notably proceeds with retention of the cyclopropane ring. researchgate.net This reaction is promoted by a zinc aminoalkoxide catalyst and is thought to involve a zinc homoenolate and its enolization to a bis-nucleophilic species, rather than direct β-C-H cleavage. researchgate.net

| Reagent/Catalyst | Substrate Type | Product Type | Key Features |

| EtZnI | 1-Arylcyclopropanol | α-Methyl ketone | Clean, high-yield ring opening. arkat-usa.org |

| CH₂(ZnI)₂ | 1-Arylcyclopropanol | α-Methyl ketone | Effective ring opening. arkat-usa.org |

| Et₂Zn | 1-Arylcyclopropanol | α-Methyl ketone | Sluggish reaction, low conversion. arkat-usa.org |

| ZnI₂ | 1-Arylcyclopropanol | α-Methyl ketone | Low conversion, even at longer reaction times. arkat-usa.org |

| Zinc aminoalkoxide | 1-Substituted cyclopropanol | Cyclopropyl-fused α-alkylidene-δ-valerolactone | Retention of cyclopropane ring, involves zinc homoenolate. researchgate.net |

Catalysis by Group 9 and Group 10 Metals

Transition metals from Groups 9 (cobalt, rhodium) and 10 (nickel, palladium) are highly effective catalysts for a variety of transformations involving cyclopropanols, often proceeding through ring-opening pathways. These reactions provide access to a diverse range of β-substituted carbonyl compounds.

Cobalt: Cobalt-diphosphine catalysts can promote the divergent ring-opening coupling of cyclopropanols with internal alkynes. ntu.edu.sg Depending on the reaction conditions, particularly the solvent, either β-alkenyl ketones or multisubstituted cyclopentenols can be obtained with good yields and regioselectivities. ntu.edu.sg The proposed mechanism involves the formation of a cobalt homoenolate intermediate through the ring opening of a cobalt cyclopropoxide. ntu.edu.sg

Rhodium: Rhodium catalysts have been employed in the C-H activation and ring-opening of cyclopropanols for coupling with arenes. acs.org

Nickel: Nickel catalysts, in the presence of ligands like 1,3-di-tert-butylimidazolidene (IPr), can facilitate the ring-opening of vinylcyclopropanes. uni-regensburg.de Nickel-catalyzed β-functionalization of cyclopropanol-derived homoenolates with redox-active N-hydroxyphthalimide esters has also been reported. scholaris.ca

Palladium: Palladium complexes are widely used to catalyze the ring-opening reactions of cyclopropanols. uni-regensburg.denih.gov These reactions often proceed via a metallo-homoenolate intermediate. nih.gov A significant challenge in these transformations is the competing β-hydride elimination pathway, which leads to the formation of α,β-unsaturated enone byproducts. nih.gov The choice of ligands is crucial in suppressing this side reaction. nih.gov Palladium catalysis has also been utilized in the ring-opening of acetylcyclopropane by alcohols. researchgate.net

| Metal | Catalyst System | Reactant | Product |

| Cobalt | Cobalt-diphosphine | Cyclopropanol, Internal Alkyne | β-Alkenyl Ketone or Cyclopentenol ntu.edu.sg |

| Nickel | Ni(0)/IPr | Vinylcyclopropane (B126155) | Cyclopentadiene uni-regensburg.de |

| Palladium | Pd(II) salts | Acetylcyclopropane, Alcohol | 5-Alkoxypentan-2-one researchgate.net |

Ruthenium-Catalyzed Cyclopropanol Ring Opening

Ruthenium catalysts have emerged as powerful tools for mediating the ring-opening of cyclopropanols and their derivatives, enabling the construction of various molecular scaffolds. These reactions often exhibit high selectivity and functional group tolerance.

Ruthenium complexes can catalyze the intramolecular [5+2] cycloadditions of vinylcyclopropanes (VCPs). uni-regensburg.de The mechanism is proposed to involve oxidative cyclization followed by β-carbon elimination. uni-regensburg.de The stereochemistry of the cyclopropane substrate can significantly influence the product distribution. For instance, cis-cyclopropanes bearing electron-withdrawing groups tend to yield a single isomer, whereas trans-cyclopropanes may produce a mixture of isomers. uni-regensburg.de

Ruthenium-catalyzed direct C-H bond arylations of heteroarenes have also been developed, showcasing the versatility of these catalysts in C-C bond formation. acs.org While not directly involving this compound in the cited examples, the principles of ruthenium-catalyzed C-H activation are broadly applicable.

The catalytic systems often employ ruthenium complexes in combination with specific ligands and additives to achieve high efficiency and selectivity.

| Catalyst System | Substrate | Reaction Type | Product |

| Ruthenium complex | cis-Vinylcyclopropane (electron-withdrawing group) | Intramolecular [5+2] Cycloaddition | Single isomer of fused ring system uni-regensburg.de |

| Ruthenium complex | trans-Vinylcyclopropane | Intramolecular [5+2] Cycloaddition | Mixture of isomers of fused ring system uni-regensburg.de |

Radical-Mediated Cyclopropanol Transformations

The strained cyclopropane ring is susceptible to opening under radical conditions, providing a distinct pathway for functionalization. These transformations often proceed through a β-alkyl radical intermediate generated by single-electron transfer (SET) oxidation of the cyclopropanol. nih.gov

This radical intermediate can then participate in a variety of subsequent reactions, including coupling with other radical species or undergoing further oxidation. nih.govresearchgate.net The formation of α,β-unsaturated enones can be a competing pathway in these reactions through over-oxidation of the β-alkyl radical. nih.gov

Photoredox catalysis offers a mild and efficient method for generating the necessary radical intermediates from cyclopropanols under visible light irradiation. nih.govrsc.org For example, a photoredox/copper co-catalyzed ring-opening cross-coupling of aryl azides with cyclopropanols has been developed, leading to the synthesis of β-aminoketones. researchgate.net This process involves the generation of an anilino radical and a [CuII]-enabled oxidative ring-opening of the cyclopropanol. researchgate.net

The inherent strain of the cyclopropane ring facilitates ultrafast opening upon the formation of a radical species at the α-position. rsc.org This principle has been utilized in the visible-light-mediated ring expansion of anellated cyclopropanes with molecular oxygen to form fused 1,2-dioxolanes. rsc.org

Divergent Synthetic Outcomes from Ring-Opened Intermediates

The intermediates generated from the ring-opening of this compound, primarily metal homoenolates and β-alkyl radicals, can be channeled into divergent synthetic pathways to afford a variety of products. ntu.edu.sgnih.gov The specific outcome is often exquisitely controlled by the choice of catalyst, ligands, and reaction conditions.

For example, copper-catalyzed ring-opening cross-couplings of cyclopropanols with 2-bromo-2,2-dialkyl esters can lead to either γ-butyrolactones or δ-ketoesters containing all-carbon quaternary centers. nih.gov Mechanistic studies have revealed that the formation of an α,β-unsaturated enone intermediate, often considered a byproduct, is essential for the γ-butyrolactone synthesis and also contributes to the formation of the δ-ketoester. nih.gov

Similarly, cobalt-catalyzed coupling reactions between cyclopropanols and internal alkynes can be directed towards the formation of either β-alkenyl ketones or multisubstituted cyclopentenols. ntu.edu.sg The chemoselectivity between these two pathways is highly dependent on the solvent. ntu.edu.sg The proposed mechanism involves a common cobalt homoenolate intermediate, which can either undergo protodemetalation to give the β-alkenyl ketone or intramolecular carbonyl addition to yield the cyclopentenol. ntu.edu.sg

These examples highlight the synthetic utility of cyclopropanol ring-opening reactions in accessing diverse molecular architectures from a common starting material.

Transformations Retaining the Cyclopropanol Ring Integrity

While ring-opening reactions dominate the chemistry of cyclopropanols, transformations that preserve the three-membered ring are also of significant interest, providing access to functionalized cyclopropanol derivatives.

Functionalization with Ring Retention

Functionalization of the this compound system while keeping the cyclopropane ring intact allows for the synthesis of more complex cyclopropane-containing molecules.

One notable example is the zinc-catalyzed β-allylation of cyclopropanols with Morita-Baylis-Hillman (MBH) carbonates. researchgate.net This reaction, promoted by a zinc aminoalkoxide catalyst, affords cyclopropyl-fused α-alkylidene-δ-valerolactone derivatives. researchgate.net Mechanistic investigations suggest that this transformation does not proceed via direct β-C-H cleavage but rather through the formation of a zinc homoenolate which then enolizes to create a key bis-nucleophilic species, all while the original cyclopropane ring remains intact. researchgate.net

Silver(I) salts have been shown to catalyze the stereochemical isomerization of 1,2-disubstituted cyclopropanols, converting cis isomers to the more stable trans isomers without ring opening. acs.org This process is believed to proceed through a metal homoenolate intermediate that is in equilibrium with the corresponding cyclopropoxide. acs.org

These methods provide valuable strategies for elaborating the structure of this compound and related compounds without sacrificing the strained and synthetically useful three-membered ring.

Rearrangement Reactions Involving Ring Retention

While cyclopropanols are known for their propensity to undergo ring-opening reactions due to inherent ring strain, specific conditions can promote rearrangements where the three-membered ring is preserved. researchgate.net These reactions are often driven by the formation of stabilized intermediates and can lead to the synthesis of structurally diverse cyclopropane derivatives.

One notable pathway involves a semipinacol-type rearrangement. Treatment of cyclopropenylcarbinols with reagents like trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger such a rearrangement. researchgate.net In the context of this compound, protonation or activation of the hydroxyl group would generate a carbocationic intermediate. The subsequent 1,2-migration of a carbon atom from the cyclopropane ring would lead to a more stable rearranged carbocation, which could then be trapped by a nucleophile. The regioselectivity of this rearrangement is influenced by the electronic nature of the substituents on the cyclopropane ring.

Another potential rearrangement with ring retention involves the selective rearrangement of homoallyl or cyclobutyl cations to cyclopropylcarbinyl cations. marquette.edu This transformation is favored when substituents are present that can stabilize the resulting cyclopropylcarbinyl cation. marquette.edu While not a direct rearrangement of this compound itself, this principle highlights the possibility of accessing substituted furan-3-yl-cyclopropanes through carefully designed cationic rearrangement sequences.

Reactivity Profiles of the Furan-3-yl Substituent within the Cyclopropanol Framework

The furan ring within the this compound system retains its aromatic character and can participate in a range of reactions typical for this heterocycle. The presence of the cyclopropanol moiety can, however, influence the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution: Theoretical Considerations

Furan generally undergoes electrophilic aromatic substitution more readily than benzene, with a preference for substitution at the 2-position. pearson.com This is due to the stabilizing effect of the oxygen atom on the reaction intermediate. pearson.com For 3-substituted furans, such as the furan-3-yl moiety in the title compound, electrophilic attack is generally directed to the 2-position, which is more electrophilic than the 5-position. nih.gov

Theoretical studies on related systems, like benzofused thieno[3,2-b]furans, provide insights into the factors governing reactivity. sciencepub.netsciforum.netsemanticscholar.org These studies often employ calculations of properties like local ionization energy and electrostatic potential to predict the most likely sites for electrophilic attack. sciencepub.netsciforum.netsemanticscholar.org For 3-substituted furans, electronic effects of the substituent play a crucial role in determining the regioselectivity of electrophilic substitution. nih.gov

Metal-Catalyzed Functionalization of the Furan Ring

Metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of furan rings. hud.ac.uk Palladium-catalyzed reactions, in particular, have been extensively used for the arylation and heteroarylation of furans. nih.gov For instance, methods for the regioselective Heck-type arylation of 3-ester-substituted furans have been developed. nih.gov

Iron-catalyzed C-H functionalization has also emerged as a cost-effective and environmentally friendly alternative for modifying heterocycles, including furans. bohrium.com These reactions can involve various transformations such as alkylation and arylation. bohrium.com For example, cobalt(III)-catalyzed C-H bond functionalization has been successfully applied to the synthesis of substituted furans. nih.gov The directing-group-free, metal-catalyzed functionalization of the furan ring in this compound would likely proceed at the C2 or C5 position, depending on the specific catalyst and reaction conditions employed.

Cycloaddition Reactions Involving the Furan Unit

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan as a diene is influenced by its aromaticity and the nature of its substituents. Electron-donating groups on the furan ring can enhance its reactivity in Diels-Alder reactions. researchgate.net

[4+2] Cycloaddition: The [4+2] cycloaddition of 3-alkoxyfurans with N-substituted maleimides has been shown to be an efficient route to 7-oxabicyclo[2.2.1]heptane derivatives. nih.gov The reaction with 3-substituted furans can exhibit stereoselectivity. irb.hr

[4+3] Cycloaddition: 3-substituted furans can also participate in [4+3] cycloaddition reactions. For example, the reaction of C-3 substituted furans with oxyallyl cations can lead to the formation of seven-membered rings with high stereoselectivity. nih.govresearchgate.net

[3+2] Cycloaddition: Base-catalyzed [3+2] cycloaddition reactions of substituted furans with propargylamines and aldehydes have been developed for the synthesis of more complex furan derivatives. rsc.org

1,3-Dipolar Cycloaddition: Furan derivatives can also be generated through 1,3-dipolar cycloadditions of acetylenedicarboxylates. d-nb.info

The presence of the cyclopropanol group at the 3-position of the furan ring in this compound could sterically influence the approach of the dienophile and thus affect the stereochemical outcome of the cycloaddition reaction.

Data Tables

Table 1: Theoretical Reactivity of Substituted Furans in Electrophilic Aromatic Substitution

| Furan Derivative | Predicted Site of Electrophilic Attack | Influencing Factors | Citation |

| Unsubstituted Furan | C2 | Resonance stabilization of intermediate | pearson.com |

| 3-Substituted Furan | C2 | Electronic effect of substituent at C3 | nih.gov |

| Benzothieno[3,2-b]furan | C2 | Addition-elimination mechanism | sciforum.netsemanticscholar.org |

Table 2: Metal-Catalyzed Functionalization of Furan Derivatives

| Reaction Type | Catalyst System | Furan Substrate | Position Functionalized | Citation |

| Heck-type Arylation | Palladium | 3-Ester-substituted furans | C5 | nih.gov |

| C-H Alkylation | Iron | Indoles (related heterocycle) | C3 | bohrium.com |

| C-H Addition to Aldehydes | Cobalt(III) | α,β-Unsaturated oximes | - | nih.gov |

| Sonogashira Coupling/Cyclization | Palladium | 3-Halo-2-iodoanisoles | - | beilstein-journals.org |

Table 3: Cycloaddition Reactions of Substituted Furans

| Cycloaddition Type | Reactants | Product Type | Key Features | Citation |

| [4+2] Diels-Alder | 3-Alkoxyfurans + N-substituted maleimides | 7-Oxabicyclo[2.2.1]heptane derivatives | Irreversible, endo-selective | nih.gov |

| [4+3] Cycloaddition | 3-Substituted furans + Oxyallyl cations | Seven-membered cycloadducts | High stereoselectivity | nih.govresearchgate.net |

| [3+2] Cycloaddition | Substituted furans + Propargylamines/Aldehydes | Substituted furans | Regiospecific, metal-free | rsc.org |

Stereochemical Control and Asymmetric Synthesis of 1 Furan 3 Yl Cyclopropanol Derivatives

Enantioselective Methodologies for 1-Furan-3-yl-cyclopropanol Construction

The creation of the chiral tertiary alcohol center in this compound derivatives with high enantiopurity can be approached through several strategic disconnections. These methodologies primarily rely on either the inherent chirality within the substrate to direct the formation of new stereocenters or the use of external chiral catalysts to influence the stereochemical outcome of the reaction.

Substrate-Controlled Asymmetric Induction

Substrate-controlled asymmetric induction utilizes a pre-existing stereocenter in the starting material to guide the stereoselectivity of a subsequent reaction. This approach is a fundamental strategy in asymmetric synthesis, often leveraging the "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids or carbohydrates. nih.govsemanticscholar.org In the context of this compound synthesis, a chiral auxiliary can be attached to the furan (B31954) or a precursor molecule. This auxiliary then directs the facial selectivity of a cyclopropanation reaction or the addition of a cyclopropyl (B3062369) group.

One of the primary strategies involves the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary. For instance, an acrylic acid derivative attached to a chiral alcohol (e.g., an Evans auxiliary) could be cyclopropanated. The steric and electronic properties of the auxiliary would then favor the approach of the cyclopropanating agent from one face of the double bond over the other, leading to a diastereomerically enriched cyclopropane (B1198618) precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. While this method is powerful, its efficiency depends on the successful development of a substrate where the chiral auxiliary can effectively override any competing directing effects from the furan-3-yl moiety.

Another substrate-controlled approach involves the use of a chiral allylic alcohol as the precursor. The hydroxyl group of the allylic alcohol can direct the cyclopropanating reagent, such as in the Simmons-Smith reaction, to the syn-face of the double bond. semanticscholar.org For the synthesis of a this compound derivative, a chiral (E)-1-(furan-3-yl)prop-2-en-1-ol could be subjected to cyclopropanation. The stereochemical outcome of such reactions can often be predicted by considering transition state models that minimize A(1,3) strain. semanticscholar.org

| Precursor Type | Reaction | Controlling Element | Anticipated Outcome for Furan-3-yl System |

| Furan-3-yl alkene with chiral auxiliary | Diastereoselective Cyclopropanation | Steric hindrance and electronic effects of the auxiliary | High diastereoselectivity, leading to enantiomerically enriched product after auxiliary removal. |

| Chiral furan-3-yl allylic alcohol | Directed Cyclopropanation (e.g., Simmons-Smith) | Coordination of the reagent to the hydroxyl group | High syn-diastereoselectivity relative to the hydroxyl group. |

This table illustrates potential substrate-controlled strategies for the asymmetric synthesis of this compound derivatives based on established principles of asymmetric induction.

Chiral Catalyst-Mediated Enantioselective Syntheses

The use of chiral catalysts is often a more atom-economical and versatile approach to asymmetric synthesis. wikipedia.org In this strategy, a small amount of a chiral catalyst creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For the construction of this compound, several catalytic strategies can be envisioned.

A prominent method involves the asymmetric cyclopropanation of a corresponding furan-3-yl substituted olefin. For example, the reaction of 3-vinylfuran (B3031764) with a diazoacetate in the presence of a chiral transition metal catalyst, such as those based on rhodium, copper, or cobalt, can produce enantiomerically enriched cyclopropane carboxylates. researchgate.netunl.pt These esters can then be converted to the tertiary alcohol. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been shown to be effective for the asymmetric radical cyclopropanation of various alkenes with in-situ generated diazo compounds. researchgate.net

Another powerful approach is the catalytic asymmetric addition of a cyclopropyl nucleophile to a furan-3-yl ketone or a related electrophile. Alternatively, the addition of a nucleophile to a cyclopropanone (B1606653) equivalent in the presence of a chiral catalyst could be employed. While synthetically challenging, these methods offer a direct route to the target structure.

A notable example in a related system is the enantioselective synthesis of (-)-paeonilide, which commences from furan-3-carboxylic acid. acs.org A key step in this synthesis is an asymmetric cyclopropanation-lactonization cascade, highlighting the feasibility of using chiral catalysts to control the stereochemistry in reactions involving furan-3-yl substrates. acs.org

| Catalyst System | Reaction Type | Substrates | Typical Enantioselectivity |

| Chiral Rh(II) or Cu(I) complexes | Asymmetric Cyclopropanation | 3-Vinylfuran + Diazoacetate | Moderate to high ee, dependent on ligand and substrate. |

| Chiral Co(II)-Porphyrin complexes | Radical Cyclopropanation | 3-Vinylfuran + Diazo Precursor | Potentially high ee and de, as seen with other heteroaryl olefins. researchgate.net |

| Chiral Lewis Acids | Friedel-Crafts Alkylation/Cyclization | Furan + Chiral cyclopropyl electrophile | Potentially applicable for derivative synthesis. |

This table summarizes potential chiral catalyst-mediated approaches for the synthesis of this compound, with anticipated outcomes based on literature precedents for similar transformations.

Diastereoselective Synthesis and Isomeric Control

When the cyclopropane ring is substituted at more than one position, diastereoselectivity becomes a critical aspect of synthetic control. For derivatives of this compound, this would involve controlling the relative stereochemistry of the furan-3-yl group, the hydroxyl group, and any other substituents on the cyclopropane ring.

The diastereoselectivity of cyclopropanation reactions is highly dependent on the mechanism and the nature of the reactants. In metal-catalyzed cyclopropanations with diazo compounds, the trans (or E) diastereomer is often favored for steric reasons. However, the cis/trans selectivity can be influenced by the catalyst, solvent, and the electronic properties of the substituents on the olefin. For example, rhodium(III)-catalyzed cyclopropanation of N-enoxyphthalimides with alkenes has been shown to be highly diastereoselective for the trans product. rsc.org

In cases where the cyclopropanol (B106826) is formed from an α-haloketone or α-chloroaldehyde, the diastereoselectivity can be controlled through equilibration of the cyclopropoxide intermediates. A method using the bimetallic reagent CH₂(ZnI)₂ has been reported to convert α-chloroaldehydes into trans-1,2-substituted cyclopropanols with high diastereoselectivity (dr ≥ 10:1). utdallas.eduscholaris.ca This high selectivity is attributed to the equilibration of the initially formed cis- and trans-cyclopropoxide intermediates to the thermodynamically more stable trans isomer. utdallas.eduscholaris.ca This method could potentially be applied to an appropriately substituted furan-3-yl precursor.

Furthermore, silver(I)-catalyzed stereochemical isomerization can convert readily accessible cis-1,2-disubstituted cyclopropanols into their more stable, and often less accessible, trans-isomers. researchgate.net This provides a route to access both diastereomers from a single synthetic pathway. A (cis)-2-benzyl-1-(2-(furan-2-yl)ethyl)cyclopropan-1-ol has been successfully isomerized to its trans form using this methodology. researchgate.net

| Method | Substrates | Typical Diastereomeric Ratio (dr) | Key Factor for Selectivity |

| Catalytic Cyclopropanation | Substituted furan-3-yl alkene + Diazo compound | Variable, often favors trans | Steric interactions in the transition state. |

| Dizinc Carbenoid Addition | α-Chloroaldehyde with furan-3-yl moiety | ≥10:1 in favor of trans | Thermodynamic equilibration of cyclopropoxide intermediates. utdallas.eduscholaris.ca |

| Silver(I)-Catalyzed Isomerization | cis-1-(Furan-3-yl)-cyclopropanol derivative | Reversible, favors the thermodynamically more stable isomer | Formation of silver homoenolates. researchgate.net |

This table presents methods for achieving diastereocontrol in the synthesis of substituted this compound derivatives, based on established synthetic protocols.

Theoretical and Computational Chemistry Studies on 1 Furan 3 Yl Cyclopropanol

Computational Modeling of Reactivity and Chemoselectivity

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific data for the subject compound.

Advanced Synthetic Applications of 1 Furan 3 Yl Cyclopropanol and Its Chemical Analogues

Utility as Versatile Building Blocks in Complex Organic Synthesis

1-Furan-3-yl-cyclopropanol serves as a potent three-carbon synthon, with its reactivity dictated by the interplay between the furan (B31954) ring and the cyclopropanol (B106826) moiety. The furan ring, a five-membered aromatic heterocycle, is electron-rich and can participate in a variety of transformations, including electrophilic aromatic substitution and Diels-Alder reactions. numberanalytics.comnumberanalytics.com Conversely, the cyclopropanol group is a strained ring system that can undergo ring-opening reactions under thermal, acidic, or catalytic conditions to generate reactive intermediates such as homoenolates or β-keto radicals. rsc.orgresearchgate.net This dual reactivity allows for a diverse range of synthetic manipulations, making this compound a valuable precursor for a multitude of more complex molecules.

The strategic positioning of the cyclopropanol at the 3-position of the furan ring is crucial. It allows for transformations that can extend the carbon framework from the furan core, leading to the formation of fused or spirocyclic systems. The inherent reactivity of the furan ring can be harnessed to introduce additional functional groups or to act as a diene in cycloaddition reactions, further expanding its synthetic potential. numberanalytics.com

Enabling Construction of Elaborate Polycyclic Architectures

The unique structural and electronic properties of this compound and its analogues make them ideal starting materials for the synthesis of complex polycyclic scaffolds found in numerous natural products.

The furo[2,3-b]furanone core is a common structural motif in a variety of natural products. While direct synthesis from this compound is not extensively documented, analogous transformations of furan derivatives provide a blueprint for its potential application. uni-regensburg.de A plausible synthetic route could involve the acid-catalyzed ring-opening of the cyclopropanol to form a homoenolate intermediate. This intermediate could then undergo an intramolecular cyclization onto the furan ring, followed by oxidation, to yield the desired furo[2,3-b]furanone scaffold. The specific reaction conditions would be critical to control the regioselectivity of the cyclization.

| Starting Material | Key Transformation | Product Scaffold | Relevant Analogy |

| This compound | Acid-catalyzed ring-opening and intramolecular cyclization/oxidation | Furo[2,3-b]furanone | Oxidation of furan derivatives to butenolides chemrxiv.orgresearchgate.netthieme-connect.com |

This approach offers a convergent strategy to this important heterocyclic system, leveraging the inherent reactivity of the starting material to build complexity in a controlled manner.

Guaianolides are a large class of sesquiterpenoids characterized by a 5-7-5 fused ring system, many of which exhibit significant biological activity. nih.gov Furan derivatives have been utilized as precursors in the synthesis of these complex natural products. acs.orgscience.gov this compound can be envisioned as a key starting material for the construction of the guaianolide skeleton.

A potential strategy involves the ring-opening of the cyclopropanol followed by a [4+3] cycloaddition reaction with a suitable three-carbon partner. The furan ring would act as the four-atom component in this transformation. Alternatively, a tandem sequence involving the rearrangement of a vinylcyclopropane (B126155) derived from this compound could lead to the formation of the characteristic seven-membered ring of the guaianolide core. rsc.org

| Precursor | Key Synthetic Step | Target Framework | Relevant Analogy |

| Vinyl-substituted this compound | Cope Rearrangement | Guaianolide 5-7-5 ring system | Thermal rearrangement of furan-substituted vinyl cyclopropanes rsc.org |

These proposed pathways highlight the potential of this compound to serve as a linchpin in the assembly of these challenging molecular architectures.

Advanced Intermediates in Cascade and Domino Reaction Sequences

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. beilstein-journals.orgresearchgate.net The unique reactivity of this compound makes it an excellent substrate for initiating such reaction cascades.

The ring-opening of the cyclopropanol moiety, typically triggered by a Lewis acid or a transition metal catalyst, can generate a reactive intermediate that undergoes a series of subsequent transformations. colab.ws For instance, the formation of a homoenolate can be followed by an intramolecular aldol (B89426) reaction or a Michael addition, leading to the rapid construction of polycyclic systems.

A hypothetical domino sequence initiated by the ring-opening of this compound is presented below:

| Initiation Step | Intermediate | Cascade/Domino Process | Final Product Type |

| Lewis Acid-catalyzed ring-opening of this compound | Homoenolate | Intramolecular cyclization onto the furan ring, followed by rearrangement | Fused or spirocyclic furan derivatives |

The ability to orchestrate a series of bond-forming events from a single, readily accessible starting material underscores the power of this compound as a strategic building block in modern organic synthesis. The development of new catalytic systems to control the reaction pathways of this versatile compound will undoubtedly open up new avenues for the efficient synthesis of complex and biologically relevant molecules.

Perspectives and Future Directions in 1 Furan 3 Yl Cyclopropanol Chemistry

Development of Innovative Stereoselective Synthetic Approaches

The synthesis of chiral cyclopropanols remains a challenging yet highly desirable goal in medicinal chemistry. acs.org Future research into 1-Furan-3-yl-cyclopropanol will undoubtedly prioritize the development of methods to control its stereochemistry.

One promising avenue is the use of biocatalytic asymmetric cyclopropanation . Engineered enzymes, such as variants of dehaloperoxidase (DHP), have been successfully repurposed to catalyze the cyclopropanation of vinyl esters with high diastereo- and enantioselectivity. acs.org A future approach could involve the cyclopropanation of 3-vinylfuran (B3031764) using a suitable diazo reagent catalyzed by an engineered carbene transferase. This biocatalytic strategy offers a direct route to enantiopure cyclopropanol (B106826) derivatives under mild conditions. acs.org

Another key area for development is the asymmetric cyclopropanation using chiral catalysts . While methods exist for the asymmetric cyclopropanation of furan (B31954), these often lead to bicyclic products. uni-regensburg.deuni-regensburg.de Adapting these methodologies or developing new chiral catalysts, such as those based on chiral selenonium ylides which have shown high stereoselectivity in forming 1,2,3-trisubstituted cyclopropanes, could provide access to specific stereoisomers of the target compound. nih.gov

A hypothetical chemoenzymatic approach could involve the synthesis of a cyclopropyl (B3062369) ketone via an engineered hemoprotein, followed by a stereoselective Baeyer–Villiger oxidation and hydrolysis to yield the desired chiral cyclopropanol, a strategy that has been demonstrated for other complex cyclopropanol cores. acs.org

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Key Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| Biocatalytic Cyclopropanation | Asymmetric cyclopropanation of 3-vinylfuran or a derivative. | Engineered Carbene Transferase (e.g., DHP variant), Diazoacetate | Enantiopure this compound ester. acs.org |

| Chiral Catalyst Method | Asymmetric cyclopropanation using a metal complex with a chiral ligand. | Rhodium or Copper catalyst, Chiral Bis(oxazoline) or Selenonium Ylide Ligands | Access to specific diastereomers and enantiomers. uni-regensburg.denih.gov |

| Kinetic Resolution | Enzymatic resolution of a racemic mixture of a this compound derivative. | Lipase, Acylating Agent | Separation of enantiomers, providing one in high enantiomeric excess. researchgate.net |

Exploration of Novel Catalytic Systems for Transformations

The strained three-membered ring of cyclopropanols, particularly when activated by an adjacent functional group like furan, is susceptible to a variety of catalytic transformations. Future studies should focus on applying and developing novel catalytic systems to harness this reactivity.

Silver(I) and Gold(I) catalysts have shown significant promise. Silver(I) salts, such as silver triflate (AgOTf), have been shown to catalyze the stereochemical isomerization of cis-cyclopropanols to their trans diastereoisomers. acs.org Applying this to a stereochemically pure sample of cis-1-Furan-3-yl-cyclopropanol could provide selective access to the trans isomer. Gold(I) catalysts are known to react with 1-(1-alkynyl)-cyclopropyl ketones to generate furan-3-yl derivatives through complex rearrangements involving reactive all-carbon 1,4-dipole intermediates. researchgate.netwiley.com Exploring the reactivity of this compound itself with gold catalysts could lead to novel skeletal rearrangements and functionalizations, potentially involving electrophilic activation of the furan ring or interaction with the cyclopropanol oxygen. rsc.org

Copper(I) catalysis offers another fertile ground for exploration. A Uracil-Cu(I) catalytic system has been developed for the dehydrative cross-coupling of cyclopropanols with Morita–Baylis–Hillman alcohols. rsc.org This methodology, which has been successfully applied to 1-furan-2-yl-substituted cyclopropanol, could be extended to the furan-3-yl isomer, enabling the construction of complex carbon-carbon bonds via a ring-opening cross-coupling mechanism. rsc.org

Palladium-catalyzed reactions , which are workhorses of modern organic synthesis, represent a significant, yet underexplored, opportunity. Systems involving palladium acetate (B1210297) have been used to generate furans and spirocyclopropanes from 1,3-dicarbonyl compounds. mdpi.com Investigating palladium-catalyzed cross-coupling or C-H activation reactions on the furan ring of this compound could provide a powerful platform for its diversification. mdpi.com

Table 2: Promising Catalytic Systems for Transformations

| Catalyst System | Transformation Type | Substrate Example (Analogue) | Potential Application to this compound |

|---|---|---|---|

| Silver(I) Triflate | Stereochemical Isomerization | (cis)-2-benzyl-1-(2-(furan-2-yl)ethyl)cyclopropan-1-ol acs.org | Selective cis-trans isomerization. |

| Uracil-Copper(I) | Dehydrative Cross-Coupling | 1-(Furan-2-yl)cyclopropanol rsc.org | Ring-opening and C-C bond formation with allylic alcohols. |

| Gold(I) Complexes | Rearrangement/Cycloaddition | 1-(1-Alkynyl)cyclopropyl ketones wiley.com | Generation of novel polycyclic or rearranged products. |

| Palladium(II) Acetate | C-H Activation/Alkene Insertion | Cyclic 1,3-diketones mdpi.com | Functionalization of the furan ring or cyclopropane (B1198618) transformations. |

Deeper Mechanistic Elucidation of Unexplored Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for controlling reactivity and designing new synthetic strategies. For this compound, several mechanistic questions remain unanswered.

Future research should focus on the ring-opening mechanisms of this specific substrate. Donor-acceptor (D-A) cyclopropanes undergo facile ring-opening, often triggered by a Lewis acid coordinating to the acceptor group. snnu.edu.cn While the hydroxyl group of the cyclopropanol is a donor, the furan-3-yl group's electronic nature is more ambiguous and can act as either a donor or part of a larger conjugated system. Elucidating whether the furan ring participates as a donor to stabilize a cationic intermediate or as a π-system to direct rearrangements is a key research objective. This could be investigated through computational studies and carefully designed experiments.

The mechanism of metal-catalyzed transformations warrants deeper investigation. For instance, in gold-catalyzed reactions of related systems, the formation of α,β-unsaturated gold(I) carbene intermediates has been proposed, which then undergo cycloaddition and rearrangement. rsc.org Investigating whether this compound can serve as a precursor to similar reactive intermediates under gold catalysis is a compelling direction. This could involve trapping experiments and spectroscopic identification of intermediates.

Furthermore, the Cloke-Wilson rearrangement , a rearrangement of cyclopropyl ketones to dihydrofurans, could be relevant. rsc.orgresearchgate.net While this compound is not a ketone, its oxidation product is. Studying the rearrangement of 1-(furan-3-yl)cyclopropyl ketone could provide mechanistic insights into the stability and reactivity of the furan-substituted cyclopropane system under thermal or Lewis acidic conditions.

Potential Integration into Unconventional Synthetic Paradigms

Moving beyond traditional thermal and catalytic methods, unconventional synthetic paradigms could unlock unique reactivity patterns for this compound.

Photochemical reactions represent a promising area. The photolysis of certain cyclopropane derivatives is known to induce rearrangements or fragmentations. researchgate.net The furan moiety itself is photo-active, suggesting that irradiation of this compound could lead to unique cycloadditions or rearrangements not accessible through ground-state chemistry.

Electrochemical synthesis and transformations offer another innovative approach. Electrochemical methods have been used for furan annulations and can proceed under mild conditions without stoichiometric chemical oxidants or reductants. acs.org It is conceivable that an electrochemical method could be developed for the cyclopropanation step to form the target molecule or to trigger its ring-opening and subsequent functionalization.

Finally, the principles of flow chemistry could be applied to manage reactive intermediates potentially generated from this compound. The precise control over reaction time, temperature, and mixing in a flow reactor could enable the safe generation and immediate trapping of unstable species derived from ring-opening, leading to products that are inaccessible in batch synthesis.

Q & A

Basic: What are the established synthetic routes for 1-Furan-3-yl-cyclopropanol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclopropanation strategies. For example, analogs like vinylidenecyclopropanes can be synthesized from 1-chlorocyclopropanes via elimination reactions using strong bases (e.g., KOtBu) in anhydrous THF at −78°C to room temperature . Optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., Ru, Pd) may enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve cyclopropane ring stability.

- Temperature control : Low temperatures minimize side reactions (e.g., ring-opening).

Data Table :

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Temperature | −78°C to 25°C | −40°C |

| Base | KOtBu, LDA | KOtBu |

| Yield | 40–75% | 68% (reported for analogous systems) |

Basic: How is the structural configuration of this compound validated experimentally?

Methodological Answer:

X-ray crystallography using SHELXL (v.2018/3) is the gold standard for unambiguous structural determination . Key steps:

Crystal growth : Use slow vapor diffusion with hexane/ethyl acetate.

Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Apply anisotropic displacement parameters for non-H atoms.

For NMR validation (e.g., H, C), compare experimental shifts with computed values (DFT/B3LYP/6-311+G(d,p)) .

Advanced: How can computational methods predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and regioselectivity:

- Mechanistic pathways : Compare activation energies for nucleophilic attack at C1 vs. C2 of the cyclopropane ring.

- Solvent modeling : Use CPCM (Conductor-like Polarizable Continuum Model) for solvent effects.

Example : Fluorinated cyclopropanes show similar trends, where electron-withdrawing substituents lower activation barriers by 5–10 kcal/mol .

Advanced: How should researchers resolve contradictions in reported spectral data for cyclopropanol derivatives?

Methodological Answer:

Source evaluation : Prioritize peer-reviewed studies using NIST-validated instruments .

Reproducibility : Replicate experiments under identical conditions (solvent, temperature).

Meta-analysis : Use databases like PubChem to compare NMR shifts across analogs (e.g., 3-phenylpropanal vs. target compound) .

Advanced: What strategies mitigate stereochemical ambiguities in cyclopropane derivatives?

Methodological Answer:

- Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak IA).

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by comparing experimental and computed spectra .

- Dynamic NMR : Detects atropisomerism in furan substituents at variable temperatures (e.g., −90°C to 25°C).

Basic: How are stability and decomposition pathways assessed for this compound?

Methodological Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- LC-MS monitoring : Identify degradation products (e.g., ring-opened aldehydes or ketones).

- Kinetic modeling : Calculate half-life () using Arrhenius equations .

Advanced: How do steric and electronic effects of the furan substituent influence cyclopropane ring strain?

Methodological Answer:

- X-ray crystallography : Compare bond lengths/angles with non-furan analogs (e.g., 1-phenyl-cyclopropanol).

- Computational analysis : Calculate strain energy via homodesmotic reactions (e.g., CBS-QB3 method).

Data Insight : Furan’s electron-rich π-system increases ring strain by 2–3 kcal/mol compared to phenyl analogs .

Basic: What safety protocols are critical for handling cyclopropanol derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles; use fume hoods for volatile intermediates.

- Storage : Keep under argon at −20°C to prevent peroxide formation.

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.